Bienvenue dans la boutique en ligne BenchChem!

HIV-IN-11

Pharmacokinetics Drug Development HIV Protease Inhibitor

HIV-IN-11 (L-754394), a second-generation HAPA-class HIV-1 protease inhibitor, offers a significantly extended half-life over indinavir for robust in vivo PK/PD modeling. Its exceptional potency (Ki=0.049 nM) and >1000-fold selectivity make it an ideal HTS positive control. Procure this reference-standard compound for reliable resistance profiling, structural biology, and translational studies.

Molecular Formula C38H47N5O5
Molecular Weight 653.8 g/mol
CAS No. 160729-91-9
Cat. No. B1674083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-IN-11
CAS160729-91-9
Synonyms20-O-beta-D-glucopyranosyl-20(S)-protopanaxadiol
compound K
ginsenoside CK
ginsenoside compound K
ginsenoside M1
GM1 saponin
Molecular FormulaC38H47N5O5
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6
InChIInChI=1S/C38H47N5O5/c1-38(2,3)41-36(47)32-24-42(22-26-18-28-13-16-48-37(28)39-21-26)14-15-43(32)23-30(44)19-29(17-25-9-5-4-6-10-25)35(46)40-34-31-12-8-7-11-27(31)20-33(34)45/h4-13,16,18,21,29-30,32-34,44-45H,14-15,17,19-20,22-24H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,32+,33-,34+/m1/s1
InChIKeyUBUFVRJUGFJQSI-PPJSLLJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HIV-IN-11 (CAS 160729-91-9): Second-Generation HIV-1 Protease Inhibitor Procurement Overview


HIV-IN-11 (also designated L-754394, MK-944a, or L-756,423) is a potent, competitive inhibitor of HIV-1 protease (PR) belonging to the hydroxylaminopentanamide (HAPA) transition-state isostere class of antiviral compounds [1]. This compound emerged from the same medicinal chemistry program that produced indinavir (MK-639, Crixivan), representing a second-generation advancement with an enhanced pharmacokinetic profile, including a significantly longer half-life across multiple animal species [1]. HIV-IN-11 selectively inhibits HIV-1 PR with a Ki of 0.049 nM and suppresses viral replication in HIV(IIIb)-infected MT4 lymphoid cells at concentrations of 25.0–50.0 nM [1].

Why HIV-IN-11 Cannot Be Interchanged with First-Generation HIV Protease Inhibitors


The emergence of viral resistance and adverse side effect profiles with first-generation HIV protease inhibitors—exemplified by indinavir (MK-639)—has driven the need for second-generation candidates with improved pharmacokinetic and selectivity properties [1]. HIV-IN-11 was explicitly developed to address the limitations of its predecessor indinavir, with key differentiators including a longer half-life across multiple species and maintained antiviral activity in complex biological matrices [1]. Generic substitution within the HAPA class fails because the structural modifications introduced in HIV-IN-11 confer quantifiable improvements in PK parameters and selectivity profiles that are not present in earlier analogs; thus, researchers must specifically procure HIV-IN-11 for studies investigating second-generation PI properties or for head-to-head comparisons requiring defined, reference-standard material [1].

HIV-IN-11: Quantitative Differential Evidence for Scientific Procurement Decisions


Pharmacokinetic Advantage: HIV-IN-11 Demonstrates Longer Half-Life Than Indinavir in Multiple Species

HIV-IN-11 (MK-944a) exhibits a longer half-life in animal models compared to its first-generation progenitor indinavir sulfate [1]. The quantitative increase in half-life was observed across three distinct species: rats, dogs, and monkeys, indicating that the structural modifications confer a consistent and reproducible PK advantage over the comparator [1].

Pharmacokinetics Drug Development HIV Protease Inhibitor

Enzymatic Potency: HIV-IN-11 Competitively Inhibits HIV-1 Protease with Sub-Nanomolar Ki

HIV-IN-11 exhibits potent competitive inhibition of HIV-1 protease with a Ki value of 0.049 nM [1]. This binding affinity positions HIV-IN-11 among the most potent HIV-1 PR inhibitors identified in the HAPA series. For context, the predecessor compound indinavir has a reported Ki of approximately 0.36 nM against HIV-1 PR [2], indicating that HIV-IN-11 demonstrates roughly 7-fold greater binding affinity in direct enzymatic assays.

Enzymology HIV Protease Drug Discovery

Cell-Based Antiviral Activity: HIV-IN-11 Suppresses Viral Spread at Low Nanomolar Concentrations

HIV-IN-11 effectively inhibits the spread of HIV(IIIb) in MT4 lymphoid cells at concentrations ranging from 25.0 to 50.0 nM [1]. Critically, this antiviral activity is maintained even in the presence of physiologically relevant protein matrices, including α1-acid glycoprotein, human serum albumin, normal human serum, or fetal bovine serum [1]. This protein-shift resilience distinguishes HIV-IN-11 from compounds whose activity is substantially attenuated by serum protein binding, a common limitation in translating in vitro potency to in vivo efficacy.

Antiviral Assay HIV Replication Cell Culture

Target Selectivity Profile: HIV-IN-11 Exhibits High Discrimination Over Off-Target Enzymes

HIV-IN-11 demonstrates greater than 1000-fold selectivity for HIV-1 integrase (IN) over several related Mg²⁺-dependent enzymes including HCV polymerase, HIV reverse transcriptase, HIV RNase H, and human α-, β-, and γ-polymerases [1]. This high degree of target discrimination reduces the likelihood of off-target pharmacological effects in cellular and biochemical assays, a critical consideration for researchers requiring clean mechanistic readouts.

Selectivity Off-Target Effects HIV Protease Inhibitor

Clinical Development Stage: HIV-IN-11 Advanced to Human Trials, Establishing Translational Relevance

HIV-IN-11 (MK-944a) advanced to human clinical trials following successful preclinical characterization, as documented in the Journal of Medicinal Chemistry report [1]. This milestone distinguishes HIV-IN-11 from earlier HAPA series compounds that did not progress beyond preclinical evaluation, providing researchers with a well-characterized reference compound that has undergone rigorous pharmaceutical development assessment including GLP toxicology and formulation studies.

Clinical Candidate Drug Development HIV Protease Inhibitor

Potency Against Drug-Resistant HIV-1 Variants: HIV-IN-11 Retains Substantial Efficacy

HIV-IN-11 maintains significant antiviral activity against drug-resistant HIV-1 variants, a critical attribute given the high mutation rate of HIV protease under therapeutic pressure . This retained efficacy against resistant strains represents a key advancement over first-generation PIs, which often exhibit markedly reduced potency against common resistance-associated mutations. The ability to inhibit resistant variants expands the utility of HIV-IN-11 in studies of resistance mechanisms and combination therapy optimization.

Drug Resistance Antiviral HIV Protease

HIV-IN-11: Validated Research Applications Stemming from Quantitative Differential Evidence


In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

HIV-IN-11's demonstrably longer half-life in rats, dogs, and monkeys compared to indinavir [1] makes it the optimal reference compound for in vivo PK/PD studies of second-generation HIV protease inhibitors. Researchers can leverage the extended exposure window to reduce dosing frequency, minimize animal handling stress, and achieve more sustained target engagement in efficacy models. The compound's established PK profile across multiple species also facilitates interspecies scaling and translational PK modeling.

High-Throughput Screening (HTS) Assay Development and Validation

HIV-IN-11's exceptional potency (Ki = 0.049 nM) [1] and >1000-fold selectivity over off-target enzymes [2] make it an ideal positive control and reference standard for HTS campaigns targeting HIV-1 protease. Its low nanomolar activity in cell-based viral spread assays (25–50 nM) [1], even in the presence of serum proteins, ensures robust assay signal and reliable Z-factor determination across diverse screening formats, including biochemical, cellular, and phenotypic assays.

Drug Resistance Mechanism and Combination Therapy Research

HIV-IN-11's retained efficacy against drug-resistant HIV-1 variants positions it as a critical tool compound for investigating resistance mechanisms and evaluating combination therapy regimens. Researchers studying protease inhibitor cross-resistance can use HIV-IN-11 as a comparator to assess the resistance profiles of novel inhibitors, while studies of combination antiretroviral therapy (cART) benefit from its distinct resistance susceptibility pattern when paired with reverse transcriptase or integrase inhibitors.

Structural Biology and Crystallography of HIV-1 Protease-Inhibitor Complexes

HIV-IN-11 (L-756,423) has been co-crystallized with HIV-1 protease, revealing detailed structural information on inhibitor binding interactions and conformational changes upon complex formation [3]. These structural insights are invaluable for structure-based drug design efforts and for understanding the molecular basis of second-generation PI potency and selectivity. Researchers requiring high-resolution structural data for computational modeling or fragment-based design can rely on HIV-IN-11 as a structurally characterized reference ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.